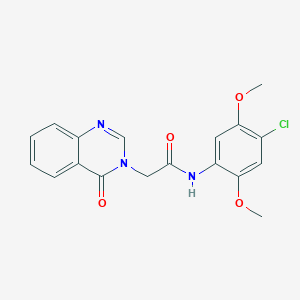
N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as DPOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not well understood. However, it is believed to act as a charge transport material in organic electronic devices by facilitating the movement of electrons through the material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. However, studies have shown that it is relatively non-toxic and has low cytotoxicity, making it a potentially safe material for use in biological applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its ease of synthesis and relatively low cost compared to other charge transport materials. However, one limitation is that its solubility in common solvents is relatively low, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is in the development of new organic electronic devices using N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide as a charge transport material. Another potential direction is in the use of N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in biological applications, such as drug delivery systems or biosensors. Further research is needed to fully understand the properties and potential applications of N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
In conclusion, N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a promising chemical compound with potential applications in various fields. Its ease of synthesis, low cost, and excellent electron transport properties make it a promising candidate for use in organic electronic devices and other applications. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a two-step reaction process. The first step involves the condensation of 2,6-dimethylphenylamine and ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate in the presence of a catalyst. The resulting intermediate is then reacted with butanoyl chloride to produce N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. The synthesis method is relatively simple and efficient, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been found to have potential applications in various fields of scientific research. One of the most promising areas of application is in the field of organic electronics. N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to exhibit excellent electron transport properties, making it a promising candidate for use in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Propriétés
Formule moléculaire |
C20H21N3O2 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H21N3O2/c1-14-8-6-9-15(2)19(14)21-17(24)12-7-13-18-22-20(23-25-18)16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,21,24) |
Clé InChI |
RZQKNOFINZEQKD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B277431.png)

![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![N-(2,5-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277441.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)
![N-[2-(methylsulfanyl)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B277446.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B277449.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B277450.png)

![1-{[5-(4-chlorophenyl)-1H-tetraazol-1-yl]acetyl}-4-methylpiperidine](/img/structure/B277453.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B277454.png)